molecular formula C11H14N4O B2974043 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1507959-02-5

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2974043
CAS No.: 1507959-02-5
M. Wt: 218.26
InChI Key: ICVYWGDQWXEDKH-UHFFFAOYSA-N
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Description

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that features a triazolo-pyridine core fused with an oxane ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine can be achieved through a catalyst-free, microwave-mediated method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures.

    Biology: It exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including acting as inhibitors for specific enzymes and receptors involved in various diseases.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolo-pyridine core but lacks the oxane ring.

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[4,3-a]pyrimidine: Features a triazolo-pyrimidine core, exhibiting comparable reactivity and applications.

Uniqueness

The presence of the oxane ring in 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine distinguishes it from other similar compounds. This structural feature enhances its reactivity and potential biological activities, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-1-2-10-13-11(14-15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYWGDQWXEDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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